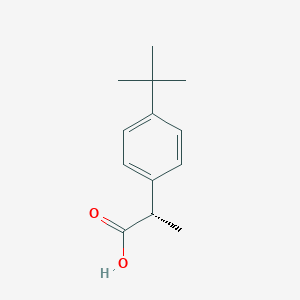

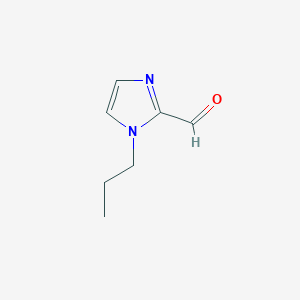

(2S)-2-(4-tert-butylphenyl)propanoic acid

説明

“(2S)-2-(4-tert-butylphenyl)propanoic acid” is an organic compound with the CAS Number: 32857-63-9 . It has a molecular weight of 192.26 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16O2/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a crystal - powder form substance . It is stored at room temperature .科学的研究の応用

Food Contact Materials Safety

- Title: Scientific opinion on the safety evaluation of the substance, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, CAS No. 171090-93-0, for use in food contact materials.

- Summary: This study conducted by the EFSA evaluated the safety of a related compound for use in food contact materials, particularly polyolefins. It was concluded to be safe provided its migration does not exceed 0.05 mg/kg food. This illustrates the compound's relevance in ensuring the safety of materials in contact with food.

- Source: EFSA Journal (2011)

Metabolic Studies in Thermophilic Archaea

- Title: Organic acids and stable isotope metabolic studies of a thermophilic sulfur-dependent anaerobic archaeon.

- Summary: This research analyzed organic acids, including propanoic acid derivatives, in cultures of a thermophilic sulfur-dependent anaerobic archaeon. This study contributes to understanding the metabolic pathways in extreme environments.

- Source: Journal of Microbiological Methods (1993)

Chemical Recovery from Waste Streams

- Title: Effect of binary extractants and modifier–diluents systems on equilibria of propionic acid extraction.

- Summary: This study explores the recovery of propionic acid from aqueous waste streams and fermentation broth, highlighting the compound's role in waste management and resource recovery in the chemical industry.

- Source: Fluid Phase Equilibria (2009)

Catalysis in Organic Chemistry

- Title: Palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides.

- Summary: This research demonstrates the use of phenylpropiolic acid, a similar compound, in palladium-catalyzed decarboxylative coupling reactions, showcasing its potential in synthetic organic chemistry.

- Source: The Journal of Organic Chemistry (2009)

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

特性

IUPAC Name |

(2S)-2-(4-tert-butylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(12(14)15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUZPPMNBARTOY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B67678.png)

![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)

![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)